molecular formula C21H16N4O2S2 B11284944 4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole

4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole

Cat. No.: B11284944
M. Wt: 420.5 g/mol
InChI Key: KLNJQTACLFVJEZ-UHFFFAOYSA-N
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Description

3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a nitrophenyl group

Preparation Methods

The synthesis of 3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the pyridazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. .

Scientific Research Applications

3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridazine rings can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The nitrophenyl group can also participate in electron transfer reactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar compounds include those with thiazole or pyridazine rings but different substituents. For example:

Properties

Molecular Formula

C21H16N4O2S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-methyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C21H16N4O2S2/c1-14-20(29-21(22-14)16-5-3-2-4-6-16)18-11-12-19(24-23-18)28-13-15-7-9-17(10-8-15)25(26)27/h2-12H,13H2,1H3

InChI Key

KLNJQTACLFVJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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